3,5-Difluoro-4-propoxybenzaldehyde
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Overview
Description
3,5-Difluoro-4-propoxybenzaldehyde: is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It is characterized by the presence of two fluorine atoms and a propoxy group attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-propoxybenzaldehyde typically involves the propoxylation of 3,5-difluorobenzaldehyde. One common method is the nucleophilic substitution reaction where 3,5-difluorobenzaldehyde is reacted with propyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Difluoro-4-propoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Formation of 3,5-difluoro-4-propoxybenzoic acid.
Reduction: Formation of 3,5-difluoro-4-propoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-propoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-propoxybenzaldehyde involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways.
Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the propoxy group, making it less versatile in certain chemical reactions.
4-Propoxybenzaldehyde: Lacks the fluorine atoms, which reduces its reactivity in nucleophilic substitution reactions.
3,5-Difluoro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group, affecting its physical and chemical properties
Uniqueness: 3,5-Difluoro-4-propoxybenzaldehyde is unique due to the combination of fluorine atoms and a propoxy group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis and research applications .
Properties
IUPAC Name |
3,5-difluoro-4-propoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTLQYMOEASYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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